Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate
Description
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2-fluorophenyl)carbamoyloxyimino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF4N3O4/c1-27-14(25)13(12-9(17)6-8(7-22-12)16(19,20)21)24-28-15(26)23-11-5-3-2-4-10(11)18/h2-7H,1H3,(H,23,26)/b24-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFALKYLYPDZMFU-CFRMEGHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC(=O)NC1=CC=CC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\OC(=O)NC1=CC=CC=C1F)/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine structure. The chloro and trifluoromethyl groups are introduced through halogenation reactions, while the anilino and carbonyl groups are added through subsequent substitution reactions. The final step involves the formation of the iminoacetate moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyridines and anilines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a tool in molecular biology research.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological activity.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both chloro and trifluoromethyl groups on the pyridine ring. Similar compounds include:
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the anilino and carbonyl groups.
Methyl 2-(2-fluoroanilino)acetate: Lacks the pyridine ring and halogen substituents.
2-(3-Chloro-5-(trifluoromethyl)pyridinyl)acetate: Lacks the anilino and carbonyl groups.
Biological Activity
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate, commonly referred to as a pyridine derivative, is a compound of significant interest in pharmaceutical and agricultural research due to its unique biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₆ClF₃N₂O₂
- CAS Number : 658066-43-4
- Melting Point : 206–208 °C
The compound features a complex structure that contributes to its biological properties. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring enhances its lipophilicity and potential interactions with biological targets.
Research indicates that this compound exhibits herbicidal properties, particularly targeting specific enzymatic pathways in plants. Its mechanism involves inhibition of key metabolic processes, which leads to plant growth regulation and eventual death. The trifluoromethyl group is believed to play a crucial role in enhancing the binding affinity to target enzymes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound's efficacy was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Cytotoxicity Studies
In vitro cytotoxicity assays demonstrated that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in malignant cells via the mitochondrial pathway.
Data Table of Biological Activity
| Biological Activity | Target Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Herbicidal | Various plants | 10 - 100 | Growth inhibition |
| Antibacterial | E. coli | 0.1 - 10 | Inhibition of growth |
| Cytotoxicity | HeLa cells | 1 - 50 | Induction of apoptosis |
Case Study 1: Herbicidal Efficacy
In a controlled study, the herbicidal efficacy of this compound was evaluated on common weeds. Results indicated a significant reduction in biomass compared to untreated controls, demonstrating its potential as an effective herbicide.
Case Study 2: Antimicrobial Activity
A series of antimicrobial tests were conducted against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that at concentrations above 5 µM, there was a marked reduction in bacterial viability, suggesting that this compound could serve as a lead for developing new antimicrobial agents.
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate, and what reaction conditions are critical for optimizing yield?
The synthesis of this compound likely involves multi-step nucleophilic substitutions and coupling reactions. For example, pyridine derivatives with chloro and trifluoromethyl groups (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) are often synthesized using DMF or acetonitrile as solvents to stabilize intermediates and enhance reactivity . Key steps include:
- Nucleophilic substitution at the pyridine ring’s chloro position.
- Imine formation via reaction of the carbonyloxy group with hydroxylamine derivatives.
- Esterification to introduce the methyl acetate moiety.
Optimization requires precise control of temperature (e.g., 0–60°C), stoichiometric ratios of reagents (e.g., 1:1.2 for amine coupling), and inert atmospheres to prevent hydrolysis of sensitive intermediates .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Characterization relies on:
- NMR spectroscopy : H and C NMR to verify the pyridine ring, trifluoromethyl group (δ ~110–120 ppm for F), and iminoacetate linkages .
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z 418.77 for CHClFNO) and fragmentation patterns .
- X-ray crystallography : To resolve stereochemical ambiguities, particularly around the iminoacetate moiety .
Q. What role do the chloro and trifluoromethyl substituents play in the compound’s reactivity?
- Chloro group : Acts as a leaving group in nucleophilic substitutions, enabling further functionalization (e.g., coupling with amines or thiols) .
- Trifluoromethyl group : Enhances electron-withdrawing effects, stabilizing the pyridine ring and influencing intermolecular interactions (e.g., hydrophobic binding in biological assays) .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?
- Density Functional Theory (DFT) : Models electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screens potential interactions with biological targets (e.g., enzymes in agrochemical pathways) by simulating binding affinities of the trifluoromethyl and fluoroanilino groups .
- ADMET prediction : Evaluates pharmacokinetic properties, such as solubility and metabolic stability, based on logP and hydrogen-bonding capacity .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Multi-technique validation : Cross-reference NMR, IR, and HRMS data. For example, discrepancies in imino proton signals (H NMR δ 8–9 ppm) can be resolved using N HMBC to confirm nitrogen connectivity .
- Isotopic labeling : Introduce C or H labels at ambiguous positions (e.g., the iminoacetate carbonyl) to track coupling patterns .
Q. How do reaction solvent choices (e.g., DMF vs. acetonitrile) impact the synthesis of intermediates?
Q. What are the mechanistic implications of the compound’s hydrolytic stability under physiological conditions?
- pH-dependent degradation : The iminoacetate ester is prone to hydrolysis at physiological pH (7.4), releasing reactive intermediates. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) quantifies degradation pathways .
- Protection strategies : Use prodrug approaches (e.g., hydrochloride salt forms) to enhance stability and control release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
